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Compound of Interest

Compound Name: GW813893

Cat. No.: B1672481 Get Quote

An In-depth Examination of the Potent and Selective TGF-β Type I Receptor Kinase Inhibitor

for Fibrosis Research

This technical guide provides a comprehensive overview of the small molecule inhibitor

commonly known as GW788388, which has been identified in some literature as GW813893.

For clarity and consistency with the majority of scientific publications, this guide will refer to the

compound as GW788388. This potent and selective inhibitor of the transforming growth factor-

β (TGF-β) type I receptor (ALK5) has emerged as a critical tool in the study of fibrotic diseases.

This document is intended for researchers, scientists, and drug development professionals,

offering detailed information on its chemical properties, mechanism of action, experimental

protocols, and key quantitative data.

Chemical Structure and Properties
GW788388, with the systematic IUPAC name 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-

yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide, is a well-characterized synthetic compound. Its

chemical identity has been confirmed across multiple databases and scientific publications.
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Property Value Reference

IUPAC Name

4-(4-(3-(pyridin-2-yl)-1H-

pyrazol-4-yl)pyridin-2-yl)-N-

(tetrahydro-2H-pyran-4-

yl)benzamide

[1]

Synonyms GW813893, GW-788388 [2]

CAS Number 452342-67-5 [1][3]

Molecular Formula C25H23N5O2 [1]

Molecular Weight 425.48 g/mol [1]

SMILES

C1COCCC1NC(=O)C2=CC=C

(C=C2)C3=NC=CC(=C3)C4=C

(NN=C4)C5=CC=CC=N5

[1]

InChI

InChI=1S/C25H23N5O2/c31-

25(29-20-9-13-32-14-10-

20)18-6-4-17(5-7-18)23-15-

19(8-12-27-23)21-16-28-30-

24(21)22-3-1-2-11-26-22/h1-

8,11-12,15-16,20H,9-10,13-

14H2,(H,28,30)(H,29,31)

[1]

It is important to note that the identifier "GW813893" has also been associated with a different

compound, a Factor Xa inhibitor with CAS number 478644-12-1. This guide focuses exclusively

on the ALK5 inhibitor (CAS 452342-67-5).

Mechanism of Action: Inhibition of the TGF-β
Signaling Pathway
GW788388 exerts its biological effects by selectively inhibiting the kinase activity of ALK5, a

key receptor in the TGF-β signaling pathway. This pathway is a critical regulator of cellular

processes, including proliferation, differentiation, and extracellular matrix (ECM) production. In

pathological conditions such as fibrosis, the TGF-β pathway becomes dysregulated, leading to

excessive ECM deposition and tissue scarring.
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The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the

TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor,

ALK5. Activated ALK5 subsequently phosphorylates the downstream signaling molecules,

Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which

translocates to the nucleus to regulate the transcription of target genes, including those

encoding for ECM proteins like collagen.[4]

GW788388 acts as an ATP-competitive inhibitor of ALK5, preventing the phosphorylation of

Smad2 and Smad3 and thereby blocking the downstream signaling cascade that leads to

fibrotic gene expression.[5]
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TGF-β signaling pathway and the inhibitory action of GW788388.

Quantitative Data
The following tables summarize the key quantitative data for GW788388 from various in vitro

and in vivo studies.

In Vitro Activity
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Assay Description IC50 Reference

ALK5 Kinase Assay

Inhibition of ALK5

kinase activity in a

cell-free assay.

18 nM [6]

TGF-β Cellular Assay

Inhibition of TGF-β-

induced cellular

responses.

93 nM [6]

In Vivo Efficacy
Animal Model Disease Dosage Key Findings Reference

Puromycin

Aminonucleoside

(PAN)

Nephropathy in

Rats

Renal Fibrosis
10 mg/kg, once

daily (oral)

Significantly

reduced collagen

IA1 mRNA

expression.

[1]

Unilateral

Ureteral

Obstruction

(UUO) in Mice

Renal Fibrosis Not specified
Attenuated renal

fibrosis.
[5]

db/db Mice
Diabetic

Nephropathy
5 weeks (oral)

Significantly

reduced renal

fibrosis and

decreased

mRNA levels of

key ECM

mediators.

[5]

Acetaminophen-

induced Liver

Injury in Mice

Liver Fibrosis Pre-treatment

Reduced

hepatocyte cell

death and

stimulated

regeneration.

[7]
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Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the

literature for evaluating the efficacy of GW788388.

In Vitro: TGF-β-induced Epithelial-to-Mesenchymal
Transition (EMT)
This protocol describes the induction of EMT in epithelial cells using TGF-β and its inhibition by

GW788388.
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Cell Preparation

Treatment

Analysis

1. Culture epithelial cells
(e.g., NMuMG) to 70-80%

confluency.

2. Serum-starve cells for
16-24 hours.

3. Pre-treat cells with GW788388
(or vehicle control) for 1 hour.

4. Induce EMT by adding TGF-β1
(e.g., 5 ng/mL).

5. Incubate for 48-72 hours.

6a. Assess morphological
changes (microscopy).

6b. Analyze protein expression
(Western Blot for E-cadherin,

N-cadherin, p-Smad2).

6c. Analyze gene expression
(qPCR for EMT markers).

Click to download full resolution via product page

Workflow for in vitro TGF-β-induced EMT experiments.

Materials:

Epithelial cell line (e.g., NMuMG, A549)

Complete culture medium (e.g., DMEM with 10% FBS)
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Serum-free medium

Recombinant human TGF-β1

GW788388 (dissolved in DMSO)

Vehicle control (DMSO)

Phosphate-buffered saline (PBS)

Reagents for Western blotting and qPCR

Procedure:

Cell Seeding: Plate epithelial cells in appropriate culture vessels and grow to 70-80%

confluency.

Serum Starvation: Replace the complete medium with serum-free medium and incubate for

16-24 hours.

Pre-treatment: Add GW788388 at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle

control to the cells and incubate for 1 hour.

EMT Induction: Add TGF-β1 (e.g., 5 ng/mL) to the culture medium.

Incubation: Incubate the cells for 48-72 hours.

Analysis:

Morphology: Observe and document changes in cell morphology using light microscopy.

Epithelial cells will lose their cobblestone-like appearance and adopt a more elongated,

mesenchymal phenotype.

Western Blot: Lyse the cells and perform Western blot analysis for EMT markers. A

decrease in the epithelial marker E-cadherin and an increase in the mesenchymal marker

N-cadherin, along with inhibition of Smad2 phosphorylation, are expected with GW788388

treatment.
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qPCR: Extract RNA and perform quantitative real-time PCR to analyze the expression of

genes associated with EMT.

In Vivo: Unilateral Ureteral Obstruction (UUO) Model of
Renal Fibrosis
The UUO model is a widely used and robust method to induce renal fibrosis in rodents.
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Surgical Procedure

Treatment and Monitoring

Endpoint Analysis

1. Anesthetize the animal
(e.g., isoflurane).

2. Make a flank incision to
expose the kidney and ureter.

3. Ligate the left ureter at two
locations with surgical silk.

4. Close the incision in layers.

5. Provide post-operative analgesia.

6. Administer GW788388 or vehicle
daily (e.g., oral gavage).

7. Monitor animal health daily.

8. Euthanize animals at a pre-
determined time point (e.g., 7-14 days).

9. Harvest both the obstructed
and contralateral kidneys.

10. Process kidneys for histology
(Masson's trichrome, Sirius red),

immunohistochemistry (Collagen I),
and molecular analysis (qPCR, Western).

Click to download full resolution via product page

Workflow for the Unilateral Ureteral Obstruction (UUO) model.
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Materials:

Male C57BL/6 mice (8-10 weeks old)

Anesthetic (e.g., isoflurane)

Surgical instruments

Surgical silk (e.g., 4-0)

Analgesics (e.g., buprenorphine)

GW788388 formulation for oral gavage

Vehicle control

Reagents for tissue fixation, processing, and analysis

Procedure:

Anesthesia and Surgery: Anesthetize the mouse and place it in a prone position. Make a

small flank incision to expose the left kidney. Carefully isolate the ureter and ligate it at two

points using 4-0 silk suture.[3]

Wound Closure: Close the muscle and skin layers with sutures.

Post-operative Care: Administer analgesics as per institutional guidelines.

Treatment: Administer GW788388 or vehicle control daily via oral gavage.

Euthanasia and Tissue Collection: At the desired endpoint (e.g., 7, 14, or 21 days post-

surgery), euthanize the animals and perfuse with PBS. Harvest both the obstructed and

contralateral kidneys.

Analysis:

Histology: Fix a portion of the kidney in 10% neutral buffered formalin, embed in paraffin,

and section. Stain with Masson's trichrome or Picrosirius red to assess collagen deposition
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and fibrosis.

Immunohistochemistry: Perform immunohistochemical staining for fibrotic markers such as

Collagen I and α-smooth muscle actin (α-SMA).

Molecular Analysis: Snap-freeze a portion of the kidney in liquid nitrogen for subsequent

RNA or protein extraction to perform qPCR or Western blot analysis for fibrotic gene and

protein expression.

Western Blot for Phosphorylated Smad2
This protocol outlines the detection of phosphorylated Smad2 (p-Smad2), a key downstream

target of ALK5, in cell lysates.

Materials:

Cell lysates from TGF-β-treated cells (with or without GW788388)

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibody against p-Smad2 (Ser465/467)

Primary antibody against total Smad2/3 (for loading control)

HRP-conjugated secondary antibody

ECL detection reagent

Procedure:
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Protein Extraction: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase

inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil

samples at 95-100°C for 5 minutes.

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate

proteins by size.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-

Smad2 overnight at 4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST.

Detection: Add ECL detection reagent and visualize the protein bands using a

chemiluminescence imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for

total Smad2/3 to confirm equal protein loading.

Conclusion
GW788388 is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling

pathway in fibrosis and other related pathologies. Its high potency and selectivity, coupled with

its oral bioavailability, make it suitable for both in vitro and in vivo studies. The experimental

protocols detailed in this guide provide a foundation for researchers to effectively utilize this

compound in their investigations into the mechanisms of fibrotic diseases and the development
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of novel anti-fibrotic therapies. As with any experimental work, it is crucial to optimize these

protocols for specific cell types, animal models, and laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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